molecular formula C7H7FN2O2 B2414679 2-Fluoro-4-methyl-5-nitroaniline CAS No. 259860-00-9

2-Fluoro-4-methyl-5-nitroaniline

Cat. No.: B2414679
CAS No.: 259860-00-9
M. Wt: 170.143
InChI Key: OUNUNDAIKLDJAY-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-nitroaniline is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methyl-5-nitroaniline typically involves nitration of 2-Fluoro-4-methylaniline. The process can be summarized as follows:

    Nitration Reaction: 2-Fluoro-4-methylaniline is dissolved in concentrated sulfuric acid and cooled to a low temperature. A nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, is then added slowly to the solution. The reaction mixture is stirred at a controlled temperature to ensure complete nitration.

    Isolation: The reaction mixture is poured into ice water, and the resulting precipitate is filtered and washed with water to obtain crude this compound.

    Purification: The crude product is recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methyl-5-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like iron and hydrochloric acid.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed:

    Reduction: 2-Fluoro-4-methyl-5-aminoaniline.

    Substitution: 2-Methoxy-4-methyl-5-nitroaniline.

    Oxidation: 2-Fluoro-4-carboxy-5-nitroaniline.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis
2-Fluoro-4-methyl-5-nitroaniline serves as a crucial intermediate in the synthesis of various pharmaceutical agents. One notable application is its role in the development of novel anti-cancer drugs. For instance, it has been utilized in the synthesis of compounds targeting specific mutations in cancer-related proteins, such as the BRAFV600E kinase, which is implicated in several cancers. This compound undergoes chemical transformations to introduce functional groups necessary for forming active pharmaceutical ingredients (APIs) that exhibit therapeutic effects against tumor cells .

Antimicrobial Properties
The compound has also shown potential antimicrobial activities, particularly against Mycobacterium species. The presence of the nitro group is often associated with increased biological activity, making this compound a candidate for further studies aimed at developing new antimicrobial agents.

Organic Synthesis

Versatile Building Block
In organic synthesis, this compound is employed as a building block for creating more complex molecules. Its ability to participate in various chemical reactions allows chemists to modify its structure and develop derivatives with enhanced properties. This versatility makes it valuable for synthesizing agrochemicals and other industrial chemicals .

Case Studies
Several case studies illustrate the successful application of this compound in synthetic pathways:

  • Synthesis of Antitubercular Agents : Research has demonstrated that derivatives of this compound can be synthesized and evaluated for their antitubercular activities. These derivatives have shown promising results against Mycobacterium tuberculosis, indicating that modifications to the original compound can yield effective treatments for tuberculosis .
  • Development of New Chemical Entities : The compound has been used as a precursor in the synthesis of novel chemical entities that exhibit unique biological activities. For instance, reactions involving diazotization and coupling with other reagents have led to the formation of compounds with potential applications in treating various diseases .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-5-nitroaniline depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, nitroaniline derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity.

Comparison with Similar Compounds

    2-Fluoro-4-methylaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Fluoro-2-methyl-5-nitroaniline: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    2-Fluoro-4-nitroaniline: Lacks the methyl group, affecting its physical and chemical properties.

Uniqueness: 2-Fluoro-4-methyl-5-nitroaniline is unique due to the presence of both electron-withdrawing (nitro and fluoro) and electron-donating (methyl) groups on the benzene ring. This combination of substituents influences its reactivity and makes it a valuable intermediate in organic synthesis.

Biological Activity

2-Fluoro-4-methyl-5-nitroaniline is an aromatic amine compound with significant biological activity, particularly in the fields of medicinal chemistry and toxicology. This compound is characterized by its nitro and fluoro substituents on the aniline ring, which influence its reactivity and biological interactions. Understanding the biological activity of this compound is crucial for its potential applications in drug development and environmental safety.

  • Molecular Formula : C7_7H7_7F1_1N2_2O2_2
  • Molecular Weight : Approximately 172.14 g/mol
  • Structure : The compound features a fluorine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position of the aniline ring.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Toxicological Effects

Research indicates that compounds with nitro groups, such as this compound, may exhibit mutagenic properties. Studies have shown that exposure to such compounds can lead to genetic mutations and potential carcinogenic effects. The compound's reactivity with cellular components raises concerns regarding its safety in industrial applications and potential environmental impact .

2. Enzymatic Interactions

The compound has been investigated for its role as a substrate or inhibitor in various enzymatic reactions. Notably, it interacts with Protein Arginine N-Methyl Transferases (PRMTs), which are involved in methylation processes critical for gene regulation and cellular function. Dysregulation of PRMT activity has been linked to several cancers, suggesting that this compound may play a role in cancer biology .

3. Antimicrobial Activity

Some studies have suggested that derivatives of nitroanilines possess antimicrobial properties. Although specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains, indicating potential for further exploration in antibiotic development .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Mutagenicity Testing : In vitro assays demonstrated that exposure to this compound resulted in increased mutation rates in bacterial models, suggesting its potential as a mutagen .
  • Enzyme Inhibition Studies : Research focused on the inhibition of PRMTs indicated that nitroaniline derivatives could modulate enzymatic activity, impacting cellular proliferation and apoptosis pathways .
  • Antimicrobial Screening : Preliminary tests showed that related compounds exhibited significant antibacterial activity, warranting further investigation into the specific effects of this compound against pathogenic bacteria .

Data Table: Biological Activities of Related Compounds

Compound NameMolecular Weight (g/mol)Biological ActivityReference
This compound172.14Mutagenic potential; PRMT inhibition
1-Fluoro-2-methyl-4,5-dinitrobenzene186.1Toxicity; protein sequencing agent
Nitroaniline Derivative AVariesAntimicrobial activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Fluoro-4-methyl-5-nitroaniline with high purity?

  • Methodology : A stepwise approach is recommended:

Nitration : Introduce the nitro group to a fluorinated toluene derivative (e.g., 2-fluoro-4-methylaniline) using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C). Monitor reaction progress via TLC.

Purification : Recrystallize the crude product using ethanol/water mixtures to remove unreacted starting materials and isomers.

Characterization : Confirm regioselectivity (para-nitration) via ¹H/¹⁹F NMR and FT-IR (e.g., nitro group absorption at ~1520 cm⁻¹) .

  • Key Consideration : Fluorine’s electron-withdrawing effect directs nitration to the para position relative to the methyl group.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Recommended Methods :

  • NMR Spectroscopy : ¹H NMR for methyl protons (δ ~2.3 ppm) and aromatic protons; ¹⁹F NMR for fluorine environment (δ ~-110 ppm).
  • Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]⁺ at m/z 185.06.
  • HPLC/GC : Use C18 columns (HPLC) with UV detection at 254 nm or GC-MS with derivatization for trace impurity analysis. Standard solutions (e.g., 100 µg/mL in methanol) are critical for calibration .

Q. How does this compound degrade under varying storage conditions?

  • Experimental Design :

  • Conditions : Expose the compound to light (UV vs. dark), humidity (40–80% RH), and temperature (4°C, 25°C, 40°C) for 1–4 weeks.
  • Analysis : Monitor degradation via HPLC for nitro group reduction products (e.g., amino derivatives) and quantify using area normalization.
    • Findings : Nitroanilines are prone to photodegradation; store in amber glass at ≤4°C with desiccants .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in nitration reactions of fluorinated aniline derivatives?

  • Methodology :

DFT Calculations : Optimize molecular geometry using Gaussian/B3LYP/6-31G(d) to evaluate transition states and electron density maps.

NBO Analysis : Quantify substituent effects (fluoro vs. methyl) on aromatic ring electron distribution.

  • Outcome : Fluorine’s meta-directing nature and methyl’s ortho/para-directing effects compete, favoring nitration at the 5-position .

Q. What solvent systems optimize reactivity in cross-coupling reactions involving this compound?

  • Approach :

  • Screen solvents (DMF, THF, acetonitrile) with Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.
  • Key Metrics : Reaction yield, byproduct formation (HPLC), and catalyst turnover.
    • Result : Polar aprotic solvents (DMF) enhance solubility of nitroaromatics but may require additives (e.g., K₂CO₃) for deprotonation .

Q. How can LC-MS/MS identify and quantify degradation byproducts of this compound?

  • Protocol :

Sample Preparation : Accelerate degradation via UV irradiation (254 nm, 24h).

LC-MS/MS : Use a Q-TOF instrument in positive ion mode; fragment ions (e.g., m/z 167.04 for de-nitrated species) confirm structures.

Quantitation : External calibration with synthesized standards .

Q. What role does this compound play in catalytic C–H functionalization studies?

  • Application :

  • As a directing group, the nitro moiety facilitates palladium-catalyzed ortho-arylation.
  • Procedure : React with aryl iodides (1.2 eq) and Pd(OAc)₂ (5 mol%) in DMF at 80°C. Monitor via ¹H NMR for new aromatic proton signals .

Properties

IUPAC Name

2-fluoro-4-methyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNUNDAIKLDJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259860-00-9
Record name 2-fluoro-4-methyl-5-nitroaniline
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Synthesis routes and methods

Procedure details

N,N-Dimethylformamide dimethylacetal (16.5 mL, 125 mmol) was added in one portion to a stirred solution of 4-fluoro-3-iodo-6-methylnitrobenzene (14.1 g, 50 mmol) in N,N-dimethylformamide (50 mL) at 130° C. under Ar. The mixture was stirred at 130° C. for 10 min then another aliquot of N,N-dimethylformamide dimethylacetal (10 mL) was added in one portion. The mixture was stirred at 130° C. for a further 10 min then another aliquot of N,-dimethylformamide (6 mL) was added in one portion. The mixture was stirred at 130° C. for 10 min then poured into water (400 mL) and extracted with ethyl acetate (3×150 mL). The combined organic extracts were washed with water (200 mL) and brine (200 mL) then dried (magnesium sulfate), filtered and concentrated in vacuo to leave a solid. The solid was dissolved in acetic acid, ethanol (1:1; 240 mL) and iron powder (33.2 g, 600 mmol) was added in one portion. The mixture was placed under an atmosphere of Ar, heated to 90° C. and stirred for 15 min (CARE: VIGOROUS REACTION—COOLING MAY BE REQUIRED). After cooling to room temperature the mixture was filtered through celite and the filtrate was concentrated in vacuo to leave a crude oil. The oil was purified by column chromatography [SiO2; dichloromethane, heptane (1:4 to 2:3)] to give the product (4.8 g, 37%, 3 steps from 2-fluoro-4-methyl-5-nitroaniline) as a green oil: NMR δH (400 MHz; CDCl3) 8.18 (1H, br. s), 7.75 (1H, d, J 5 Hz), 7.32 (1H, d, J 8.5 Hz), 7.22-7.23 (1H, m), 6.50-6.52 (1H, m); GC (25 m Quartz/Bonded Phase I; Injection Temperature 250° C.; Detector Temperature 320° C.; Temperature Ramp Rate: 100 to 320° C. at 10° C./min; Carrier Gas Helium; Flow Rate 12 mL/min) Retention Time: 8.65 min.
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N,-dimethylformamide
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
240 mL
Type
reactant
Reaction Step Five
Name
Quantity
33.2 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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